molecular formula C23H16Br2ClFN2 B10910948 3,5-bis(4-bromophenyl)-1-(2-chloro-6-fluorobenzyl)-4-methyl-1H-pyrazole

3,5-bis(4-bromophenyl)-1-(2-chloro-6-fluorobenzyl)-4-methyl-1H-pyrazole

Cat. No.: B10910948
M. Wt: 534.6 g/mol
InChI Key: WGHNOGFUIKDIAM-UHFFFAOYSA-N
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Description

“3,5-bis(4-bromophenyl)-1-(2-chloro-6-fluorobenzyl)-4-methyl-1H-pyrazole” is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its complex structure, which includes bromophenyl, chlorofluorobenzyl, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,5-bis(4-bromophenyl)-1-(2-chloro-6-fluorobenzyl)-4-methyl-1H-pyrazole” typically involves multi-step organic reactions. The starting materials might include 4-bromobenzaldehyde, 2-chloro-6-fluorobenzyl chloride, and methylhydrazine. The key steps could involve:

    Condensation Reaction: Combining 4-bromobenzaldehyde with methylhydrazine to form an intermediate hydrazone.

    Cyclization: The intermediate undergoes cyclization to form the pyrazole ring.

    Substitution: The pyrazole ring is then subjected to substitution reactions with 2-chloro-6-fluorobenzyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group.

    Reduction: Reduction reactions could target the bromophenyl or chlorofluorobenzyl groups.

    Substitution: The compound can participate in substitution reactions, especially at the bromine and chlorine sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various substituted pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, pyrazole derivatives are often studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

The compound might be investigated for its potential therapeutic effects. Pyrazole derivatives have been explored as drug candidates for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “3,5-bis(4-bromophenyl)-1-(2-chloro-6-fluorobenzyl)-4-methyl-1H-pyrazole” would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, “3,5-bis(4-bromophenyl)-1-(2-chloro-6-fluorobenzyl)-4-methyl-1H-pyrazole” is unique due to the presence of both bromophenyl and chlorofluorobenzyl groups. This combination of substituents can impart distinct chemical and biological properties, making it a compound of interest for various applications.

Properties

Molecular Formula

C23H16Br2ClFN2

Molecular Weight

534.6 g/mol

IUPAC Name

3,5-bis(4-bromophenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-4-methylpyrazole

InChI

InChI=1S/C23H16Br2ClFN2/c1-14-22(15-5-9-17(24)10-6-15)28-29(13-19-20(26)3-2-4-21(19)27)23(14)16-7-11-18(25)12-8-16/h2-12H,13H2,1H3

InChI Key

WGHNOGFUIKDIAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)Br)CC3=C(C=CC=C3Cl)F)C4=CC=C(C=C4)Br

Origin of Product

United States

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